4-Bromo-2-(methylthio)aniline

Description

Significance of Thiomethylated Anilines in Organic and Inorganic Synthesis

Thiomethylated anilines, a specific subset of arylamine-thioether derivatives where the thioether is a methylthio (-SCH₃) group, are particularly valuable intermediates. The presence of the ortho-thiomethyl group alongside the amino group makes these compounds effective bidentate ligands. ui.edu.ng They possess both a hard-borderline nitrogen and a soft sulfur donor atom, a combination that allows them to form stable chelate complexes with various transition metals, including cobalt(II), nickel(II), and copper(II). ui.edu.ngsemanticscholar.org These metal complexes are themselves subjects of research, with studies exploring their spectral, structural, and antimicrobial properties. ui.edu.ng

Beyond their role in coordination chemistry, thiomethylated anilines are versatile precursors in organic synthesis. ui.edu.ng They are utilized in the production of a range of organic compounds and can serve as starting materials for creating other valuable intermediates. ui.edu.ng For instance, research has shown their utility in the synthesis of Schiff bases, which are investigated for applications in materials science, such as semiconductors, due to their electronic properties. researchgate.net

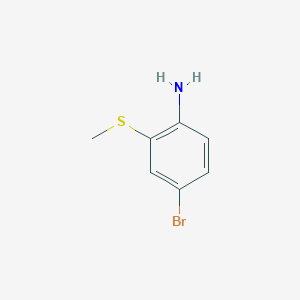

Overview of "4-Bromo-2-(methylthio)aniline" within the Context of Functionalized Anilines

Within the class of thiomethylated anilines, this compound is a compound of specific interest due to its distinct substitution pattern. The molecule features an aniline (B41778) base with a bromine atom at the para-position (position 4) and a methylthio group at the ortho-position (position 2) relative to the amino group. This arrangement of functional groups—an electron-donating amino group, an electron-donating methylthio group, and an electron-withdrawing bromine atom—provides multiple reactive sites for further chemical transformations.

The bromine atom, for example, can be a handle for various cross-coupling reactions, a common strategy for building more complex molecular architectures. chemicalbook.com The amino group can be readily converted into other functionalities, such as a diazonium salt, which is a versatile intermediate for introducing a wide array of substituents. amazonaws.com The methylthio group, as previously noted, imparts ligand properties to the molecule. ui.edu.ngsemanticscholar.org

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₇H₈BrNS | synquestlabs.com |

| Molecular Weight | 218.11 g/mol | synquestlabs.com |

| CAS Number | 475089-07-7 | synquestlabs.com |

| Appearance | Data not available |

| Storage Condition | 2-8 °C, in the dark | |

This interactive table provides a summary of the key properties of the compound.

Detailed Research Findings

Synthesis: The synthesis of substituted 2-(methylthio)anilines, including the bromo-substituted variant, can be achieved through a two-step process. This method often starts with the corresponding ortho-substituted aniline (e.g., o-bromoaniline), which is first converted to an aminobenzothiazole. Subsequent alkaline hydrolysis at high temperatures, followed by methylation using a reagent like methyl iodide, yields the desired 2-(methylthio)aniline (B147308) product. semanticscholar.org Another synthetic route involves the reaction of a thiocyanatoaniline with an organic halide in the presence of a base to form the aniline thioether. google.com

Reactivity and Applications: Research has demonstrated the utility of this compound as a precursor in various synthetic applications.

Ligand for Metal Complexes: Like other thiomethylated anilines, it is used as a bidentate ligand to synthesize cobalt(II) and nickel(II) complexes. These complexes have been characterized and evaluated for their potential antimicrobial activity. ui.edu.ng

Precursor for Schiff Bases: The compound reacts with substituted salicylaldehydes to form Schiff bases. researchgate.netresearchgate.net These resulting molecules are subjects of computational and experimental studies, including Density Functional Theory (DFT) calculations, to understand their molecular structure, vibrational spectra, and electronic properties, which are relevant for potential applications in sensors and semiconductor materials. researchgate.net

Intermediate in Heterocycle Synthesis: In one study, this compound was used to generate an o-methylthio arenediazonium salt. This intermediate was then used in a visible light-promoted photocatalytic reaction with terminal alkynes to synthesize substituted benzothiophenes, an important class of heterocyclic compounds. amazonaws.com

The functional versatility of this compound makes it a valuable building block for chemists aiming to construct complex molecules for materials science and medicinal chemistry research.

Table 2: Compound Names Mentioned in this Article

| Compound Name |

|---|

| This compound |

| Cobalt(II) |

| Copper(II) |

| Methyl iodide |

| Nickel(II) |

| o-Bromoaniline |

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-2-methylsulfanylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrNS/c1-10-7-4-5(8)2-3-6(7)9/h2-4H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHYIYEIZHLINAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=C(C=CC(=C1)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 4 Bromo 2 Methylthio Aniline

Synthetic Pathways to "4-Bromo-2-(methylthio)aniline"

The synthesis of this compound can be approached through several distinct routes, primarily involving the modification of aniline (B41778) precursors or the strategic introduction of the necessary functional groups onto the aromatic ring.

Routes from Anilines and N-Chloroanilines

A common strategy for synthesizing ortho-thiomethylated anilines begins with appropriately substituted aniline precursors. One established two-pot reaction involves the conversion of an ortho-substituted aniline, such as o-bromoaniline, into its corresponding 2-aminobenzothiazole. oup.commdpi.com This intermediate is subsequently hydrolyzed under alkaline conditions at high temperatures and then methylated, typically with methyl iodide, to yield the desired 2-(methylthio)aniline (B147308) derivative. oup.commdpi.com This method provides a reliable, albeit multi-step, pathway to the core structure.

Another significant route, pioneered by Gassman and co-workers, utilizes N-chloroanilines and a dialkyl sulfide (B99878) for the ortho-methylthiomethylation of anilines. oup.com In a related process for synthesizing oxindoles, an N-chloroaniline is reacted with a methylthioacetate to form an azasulfonium chloride salt, which then undergoes rearrangement. google.com For instance, N-chloro-o-toluidine reacts with ethyl methylthioacetate to form such a salt. google.com This electrophilic thiomethylation mechanism can be adapted for the synthesis of 2-(methylthio)aniline derivatives. The reaction of an N-chloroaniline with dimethyl sulfide generates a sulfonium (B1226848) salt that rearranges to introduce the methylthio group at the ortho position. oup.com

Utilization of Dimethyl Sulfide and Dimethyl Sulfoxide-Trifluoroacetic Anhydride (B1165640) in Synthesis

The combination of dimethyl sulfoxide (B87167) (DMSO) and trifluoroacetic anhydride (TFAA) serves as a potent reagent system for the modification of anilines. This mixture forms a reactive complex, specifically a trifluoroacetoxysulfonium salt, which can act as an electrophile. oup.comthieme-connect.com Research by Hiraki et al. demonstrated that the reaction of the DMSO-TFAA complex with anilines leads to selective ortho-methylthiomethylation, a process that introduces a -CH₂SMe group onto the ring. oup.comthieme-connect.com While this yields a methylthiomethylated product rather than a direct methylthio substitution, the methodology is significant. The reaction proceeds cleanly, allowing for the recovery of unreacted anilines and avoiding the formation of tar often associated with other methods. oup.comthieme-connect.com

In these transformations, DMSO is activated by TFAA to form a highly electrophilic sulfur species. This species is then attacked by the nucleophilic aniline ring, leading to the substitution. oup.comthieme-connect.com Although primarily documented for methylthiomethylation, the use of DMSO as a source for the methylthio group in various other synthetic contexts is well-established, often involving different activators or catalysts. researchgate.netgoogle.com

Strategic Introduction of Halogen Substituents in the Aromatic Ring

The introduction of the bromine atom at the para-position of the 2-(methylthio)aniline core can be achieved in two primary ways: by starting with a pre-brominated precursor or by direct halogenation of the 2-(methylthio)aniline molecule.

The more regioselective and common approach involves starting with 4-bromoaniline (B143363) or a derivative thereof. For example, a general method for preparing aniline thioethers involves reacting a thiocyanated aniline with an alkylating agent. allen.in In this context, 4-bromo-2-thiocyanatoaniline could be treated with a methylating agent in the presence of a base to yield this compound. A patented process describes the synthesis of 2-bromo-4-(methylthio)aniline (B8718145) and 3-bromo-4-(methylthio)aniline from their corresponding thiocyanatoaniline precursors. allen.in

Direct bromination of 2-(methylthio)aniline is also a theoretical possibility. The amino (-NH₂) and methylthio (-SMe) groups are both ortho-, para-directing and activating, which would strongly favor substitution at the positions ortho and para to these groups. core.ac.uk However, due to the strong activation, this reaction could lead to polybromination, such as the formation of 2,4,6-tribromoaniline (B120722) from aniline and bromine water. core.ac.uk To achieve selective monobromination at the desired C4 position, controlling the reaction conditions or protecting the highly activating amino group would be necessary.

Synthesis of Related Substituted Thiomethylated Aniline Derivatives

The synthetic methodologies used for this compound are broadly applicable to a range of other substituted analogs, allowing for the creation of a library of compounds with diverse electronic and steric properties.

Preparation of Alkyl- and Alkoxy-Substituted Analogs

The synthesis of alkyl- and alkoxy-substituted 2-(methylthio)anilines generally follows the same routes as the parent compound, starting from the appropriately substituted aniline. Research has documented the successful preparation of several such derivatives.

For example, 4-Methyl-2-(methylthio)aniline, 4-Methoxy-2-(methylthio)aniline, and 4-Ethoxy-2-(methylthio)aniline have been synthesized and characterized, with their spectroscopic data (¹H NMR and ¹³C NMR) being reported. The synthesis often employs the two-pot conversion through a benzothiazole (B30560) intermediate or direct thiomethylation strategies. oup.commdpi.com

Table 1: Synthesis of Alkyl- and Alkoxy-Substituted 2-(Methylthio)aniline Analogs

| Compound | Starting Material | Method Highlights | Reference |

| 4-Methyl-2-(methylthio)aniline | 4-Methyl-2-aminothiophenol | Methylation with MeI | |

| 4-Methoxy-2-(methylthio)aniline | o-Anisidine | Two-pot synthesis via benzothiazole | oup.commdpi.com |

| 4-Ethoxy-2-(methylthio)aniline | 4-Ethoxy-2-aminothiophenol | Methylation with MeI |

Synthesis of Additional Halogenated and Nitro-Substituted Derivatives

Beyond bromine, other halogen atoms and nitro groups have been successfully incorporated into the 2-(methylthio)aniline scaffold. These substitutions significantly alter the electronic properties of the molecule, which is crucial for its application as a synthetic intermediate.

The synthesis of 4-Chloro-2-(methylthio)aniline and 4-Fluoro-2-(methylthio)aniline has been reported, with detailed NMR data available. A patented method also describes the preparation of various chlorinated derivatives, including 2-chloro-4-(methylthio)aniline and 2,5-dichloro-4-(methylthio)aniline, from the corresponding thiocyanated anilines. allen.in Furthermore, a thesis by Olalekan confirms the synthesis of nitro-substituted 2-(methylthio)aniline derivatives, highlighting the versatility of these synthetic routes.

Table 2: Synthesis of Halogenated and Nitro-Substituted 2-(Methylthio)aniline Analogs

| Compound | Starting Material | Method Highlights | Reference |

| 4-Chloro-2-(methylthio)aniline | 4-Chloro-2-aminothiophenol | Methylation with MeI | |

| 4-Fluoro-2-(methylthio)aniline | 4-Fluoro-2-aminothiophenol | Methylation with MeI | |

| 2-Chloro-4-(methylthio)aniline | 2-Chloro-4-thiocyanatoaniline | Reaction with methylating agent and base | allen.in |

| 3-Chloro-4-(methylthio)aniline | 3-Chloro-4-thiocyanatoaniline | Reaction with methylating agent and base | allen.in |

| 5-Nitro-2-(methylthio)aniline | 5-Nitro-2-aminobenzothiazole | Hydrolysis and methylation |

Derivatization via Condensation Reactions: Formation of Schiff Bases

Condensation reactions represent a fundamental class of organic reactions and are pivotal in the derivatization of this compound. The primary amine functionality of this compound readily reacts with aldehydes or ketones to form an imine or azomethine group (-C=N-), which is the characteristic linkage of a Schiff base. These reactions are typically acid-catalyzed and proceed via a nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. The resulting Schiff bases are valuable intermediates in organic synthesis and have been explored for various applications due to their structural features and potential for further chemical modification.

The reaction between this compound and aromatic aldehydes is a well-established method for synthesizing substituted Schiff bases. A specific example of this transformation is the condensation with para-methoxysalicylaldehyde, which is also known as 5-methoxysalicylaldehyde. This reaction leads to the formation of (E)-2-(((4-bromo-2-(methylthio)phenyl)imino)methyl)-5-methoxyphenol.

The synthesis is typically achieved by refluxing equimolar amounts of this compound and para-methoxysalicylaldehyde in a suitable solvent system, such as an ethanol (B145695)/dichloromethane (B109758) mixture. researchgate.netresearchgate.net The reaction proceeds for several hours to ensure completion. Upon cooling, the product precipitates from the solution and can be isolated by filtration, followed by washing with a solvent like ethanol to remove any unreacted starting materials. researchgate.netresearchgate.net

The formation of the Schiff base is confirmed through various spectroscopic techniques. For instance, in the infrared (IR) spectrum, the appearance of a characteristic absorption band for the azomethine (C=N) group and the disappearance of the carbonyl (C=O) and amine (N-H) stretching bands of the starting materials are indicative of a successful reaction. researchgate.netresearchgate.net Nuclear Magnetic Resonance (NMR) spectroscopy is also crucial for structural elucidation, with the chemical shift of the azomethine proton (-CH=N-) providing clear evidence of Schiff base formation. researchgate.netresearchgate.net

Detailed research findings for the synthesis of (E)-2-(((4-bromo-2-(methylthio)phenyl)imino)methyl)-5-methoxyphenol are presented in the table below. researchgate.net

| Parameter | Value |

| Reactant 1 | This compound |

| Reactant 2 | para-Methoxysalicylaldehyde |

| Product | (E)-2-(((4-bromo-2-(methylthio)phenyl)imino)methyl)-5-methoxyphenol |

| Reaction Conditions | Reflux in ethanol/dichloromethane (1:1) for 6 hours |

| Elemental Analysis | Calculated for C₁₅H₁₄BrNO₂S: C 51.15%, H 4.01%, N 3.98%, S 9.10%. Found: C 51.99%, H 3.97%, N 4.03%, S 9.37% |

| ¹H NMR (400 MHz, CDCl₃) δ (ppm) | 2.45 (s, 3H, S-CH₃), 3.84 (s, 3H, O-CH₃), 6.48 (d, 1H), 6.51 (s, 1H), 6.98 (d, 1H), 7.25 (d, 1H), 7.26 (s, 1H), 8.48 (s, 1H, -CH=N-), 13.34 (s, 1H, -OH) |

| ¹³C NMR (400 MHz, CDCl₃) δ (ppm) | 14.63 (S-CH₃), 55.43 (O-CH₃), 101.10, 107.27, 113.05, 117.76, 124.24, 124.99, 133.02, 135.08, 148.01, 152.07, 163.68, 163.93 |

| **IR (cm⁻¹) ** | ν(C-H): 2915, 2834; ν(C=N): 1632; ν(C=C): 1605, 1576, 1462; δ(O-H): 1554; ν(C-O): 1340; ν(C-N): 1291; ν(C-S): 717, 688 |

| UV-Vis λₘₐₓ (nm) | 247, 277, 364 |

Coordination Chemistry of 4 Bromo 2 Methylthio Aniline As a Ligand

Ligand Design and Chelation Characteristics

The unique structural arrangement of 4-Bromo-2-(methylthio)aniline, featuring both a sulfur and a nitrogen atom, makes it a prime candidate for ligand design in coordination chemistry. These heteroatoms act as donor sites, enabling the molecule to bind to a central metal ion.

Bidentate Nature of Sulfur-Nitrogen (SN) Donor Ligands

This compound and its related isomers function as bidentate ligands, utilizing the lone pair of electrons on both the sulfur atom of the methylthio group and the nitrogen atom of the aniline (B41778) group to coordinate with a metal center. core.ac.uksemanticscholar.org This dual-donor capability classifies it as a sulfur-nitrogen (SN) donor ligand. The coordination of these bidentate ligands through their nitrogen and sulfur atoms has been confirmed through spectroscopic analysis, such as FTIR spectra. semanticscholar.orgresearchgate.net The formation of stable complexes is a key feature of such ligands.

Formation of Chelate Rings (e.g., Five- and Six-Membered Chelates)

When a bidentate ligand like this compound binds to a metal ion, it forms a ring structure known as a chelate ring. libretexts.org The coordination through the ortho-positioned amine and methylthio groups leads to the formation of a stable five-membered chelate ring. core.ac.uk The stability of metal complexes is often enhanced by this chelation, an observation referred to as the chelate effect. libretexts.org Complexes containing five-membered chelate rings, which have minimal internal strain, are generally found to be significantly more stable than those with larger or smaller rings. libretexts.org While ligands like 2-(methylthiomethyl)aniline can form six-membered rings, 2-(methylthio)aniline (B147308) derivatives consistently form five-membered rings. core.ac.uk

Synthesis and Stoichiometry of Metal(II) Complexes

The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a metal(II) salt in a suitable solvent. The resulting stoichiometry of the complex is dependent on both the metal ion and the specific ligand used.

Complexation with Transition Metal Ions (Co(II), Ni(II), Cu(II))

This compound and its parent compound, 2-(methylthio)aniline, have been successfully used to synthesize complexes with several first-row transition metal ions, including cobalt(II), nickel(II), and copper(II). core.ac.uk The reaction leads to the formation of stable coordination compounds where the ligand chelates to the metal(II) center. core.ac.uk

Determination of Metal-to-Ligand Ratios (e.g., ML2Cl2, MLCl2)

Elemental analysis is a crucial technique for determining the empirical formula and thus the metal-to-ligand ratio in these complexes. For complexes derived from 2-(methylthio)aniline (2MA) and its derivatives, two primary stoichiometries have been identified.

Generally, Co(II) and Ni(II) ions form complexes with a 1:2 metal-to-ligand ratio, resulting in a molecular formula of ML₂Cl₂. core.ac.uk In contrast, Cu(II) complexes often exhibit a 1:1 stoichiometry, with the general formula MLCl₂. core.ac.uk However, specific studies on the copper(II) complex with the 4-bromo substituted ligand have shown a different ratio. Elemental analysis of the copper complex with this compound revealed a CuL₂Cl₂ stoichiometry, indicating a 1:2 metal-to-ligand ratio. researchgate.net

The table below summarizes the observed stoichiometries for metal complexes with 2-(methylthio)aniline (2MA) derivatives.

| Metal Ion | Ligand | Stoichiometry | Source |

| Co(II) | 2MA derivatives | ML₂Cl₂ | core.ac.uk |

| Ni(II) | 2MA derivatives | ML₂Cl₂ | core.ac.uk |

| Cu(II) | 2MA derivatives (general) | MLCl₂ | core.ac.uk |

| Cu(II) | This compound | CuL₂Cl₂ | researchgate.net |

Structural Elucidation of Metal Complexes

The geometric arrangement of the ligands around the central metal ion in these complexes is determined using various spectroscopic and analytical techniques, including X-ray crystallography and electronic spectra analysis.

For the ML₂Cl₂ complexes of Co(II) and Ni(II) with 2-(methylthio)aniline derivatives, spectroscopic data suggest tetragonally distorted octahedral structures. core.ac.uk In the case of the Cu(II) complexes, which often have a different stoichiometry, X-ray crystallography has revealed that they can exist as square pyramidal dimers. core.ac.uk These dimeric structures can also be described as having a tetragonally distorted octahedral geometry. core.ac.uk

The electronic spectra for the copper(II) complexes, including the one formed with this compound, suggest geometries ranging from square planar to octahedral. semanticscholar.orgresearchgate.net Specifically, electron paramagnetic resonance (EPR) spectra of the solid-state copper(II) complexes indicate a d(x²-y²) ground state within a tetragonal environment. semanticscholar.org

The table below outlines the proposed geometries for these metal complexes.

| Complex Type | Proposed Geometry | Source |

| Co(II) (ML₂Cl₂) | Tetragonally Distorted Octahedral | core.ac.uk |

| Ni(II) (ML₂Cl₂) | Tetragonally Distorted Octahedral | core.ac.uk |

| Cu(II) (MLCl₂) | Square Pyramidal Dimer / Distorted Octahedral | core.ac.uk |

| Cu(II) (with 4-Bromo ligand) | Square Planar or Octahedral | semanticscholar.orgresearchgate.net |

Analysis of Molecular Geometry and Coordination Environment

Research into the coordination behavior of 2-(methylthio)aniline and its substituted derivatives, including this compound, reveals that it primarily functions as a bidentate S,N-donor ligand. core.ac.uk Upon complexation with divalent transition metals such as cobalt(II) and nickel(II), it typically forms complexes with a general molecular formula of ML₂Cl₂, where M is the metal ion and L is the bidentate ligand. core.ac.uk

The coordination of the ligand to the metal center is confirmed through spectroscopic methods. In the infrared (IR) spectra of the metal complexes, the N-H stretching vibrations are observed to shift to lower frequencies compared to the free ligand. This shift is a characteristic indicator of the nitrogen atom of the amine group participating in the coordination to the metal ion. Current time information in Bangalore, IN.

Elemental analysis and spectroscopic data for Co(II) and Ni(II) complexes with ligands of this class strongly suggest the formation of tetragonally distorted structures. core.ac.uk In these arrangements, the two this compound ligands and two chloride ions coordinate to the central metal ion. The bidentate nature of the ligand, with its sulfur and nitrogen atoms, creates a chelate ring structure, contributing to the stability of the complex. The electronic spectra of these metal(II) complexes are instrumental in determining their geometry, with observed differences in their solid-state and solution spectra providing further insights into their structural arrangements. core.ac.uk

The electrolytic nature of these complexes can vary. For instance, studies on the broader class of 2-(methylthio)aniline complexes have shown that Co(II) complexes often behave as non-electrolytes in dimethylformamide (DMF), whereas Ni(II) complexes may act as 1:1 electrolytes in the same solvent, suggesting different coordination environments in solution. core.ac.uk

Representative Spectroscopic Data for Metal Complexes of Substituted 2-(Methylthio)anilines

| Feature | Observation | Implication |

|---|---|---|

| IR Spectroscopy | Shift of N-H stretching vibration to lower frequencies upon coordination. Current time information in Bangalore, IN. | Confirms coordination of the amine nitrogen to the metal center. |

| Electronic Spectra | d-d transitions observed. | Consistent with tetragonally distorted octahedral or square planar geometries. semanticscholar.org |

| Molar Conductance | Varies between non-electrolyte and 1:1 electrolyte behavior depending on the metal. core.ac.uk | Indicates different structural arrangements and lability of ligands in solution. |

Investigation of Distorted Octahedral and Square Pyramidal Dimeric Structures

In the case of copper(II) complexes with this compound and related ligands, a distinct structural motif is observed. X-ray crystallography studies on analogous compounds have revealed that Cu(II) complexes often exist as square pyramidal dimers. Current time information in Bangalore, IN. These dimeric structures can also be described as having a tetragonally distorted octahedral geometry around each copper center. Current time information in Bangalore, IN.

The stoichiometry of these copper complexes is typically MLC₂, in contrast to the ML₂Cl₂ formula found for Co(II) and Ni(II) complexes. core.ac.uk In the solid state, the structure is often characterized by bridging chloride ions that link adjacent copper centers.

The coordination sphere around each copper(II) ion in these dimeric structures is composed of the nitrogen and sulfur atoms from the this compound ligand, and chloride ions. Some chloride ions act as bridging ligands between two copper atoms, while others may be terminal. This bridging leads to the formation of the dimeric or, in some cases, polymeric structures. The Cu-Cl bond lengths can be elongated, which is a hallmark of the tetragonal (Jahn-Teller) distortion commonly observed in copper(II) complexes. Current time information in Bangalore, IN.researchgate.net

The ground state of the copper(II) ion in these complexes is typically dₓ²-y², as determined by electron paramagnetic resonance (EPR) spectroscopy, which is consistent with a tetragonal environment. semanticscholar.org

Typical Structural Parameters for Dimeric Copper(II) Complexes with Substituted Thioaniline Ligands

| Parameter | Typical Value Range | Significance |

|---|---|---|

| Coordination Geometry | Square Pyramidal / Distorted Octahedral Current time information in Bangalore, IN. | Common for Cu(II) due to the Jahn-Teller effect. |

| Cu-N Bond Length | ~2.0 Å researchgate.net | Standard length for coordinated amine nitrogen. |

| Cu-S Bond Length | ~2.3 - 2.4 Å researchgate.net | Typical for equatorially bound thioether sulfur. |

| Cu-Cl (equatorial) Bond Length | Can be elongated Current time information in Bangalore, IN.researchgate.net | Indicative of tetragonal distortion. |

| Bridging Ligand | Often Chloride (Cl⁻) researchgate.net | Facilitates the formation of dimeric or polymeric structures. |

Advanced Spectroscopic Characterization and Structural Analysis of 4 Bromo 2 Methylthio Aniline and Its Complexes

Nuclear Magnetic Resonance (NMR) Spectroscopy Studies

NMR spectroscopy is a cornerstone for determining the precise structure of "4-Bromo-2-(methylthio)aniline" and its complexes in solution. Analysis of both proton (¹H) and carbon-13 (¹³C) spectra reveals information about the connectivity of atoms and the electronic effects of the various substituents on the aromatic ring.

The ¹H NMR spectrum of "this compound" provides distinct signals for the amine and aromatic protons. The amine (-NH₂) protons typically appear as a broad singlet, the chemical shift of which can be influenced by solvent and concentration. In one study, the amine protons were observed as a broad singlet at 4.18 ppm in a CDCl₃ solvent. The aromatic protons show a characteristic splitting pattern based on their positions on the aniline (B41778) ring.

Upon formation of a Schiff base complex, such as (E)-2-(((4-bromo-2-(methylthio)phenyl)imino)methyl)-5-methoxyphenol (referred to as MtH-5), the amine protons are replaced by a new, distinct azomethine proton (-N=CH-). researchgate.netresearchgate.net The chemical shift of this proton is highly diagnostic of imine formation and is typically found further downfield due to the deshielding nature of the C=N double bond. For the MtH-5 complex, the azomethine proton signal appears as a singlet at 8.48 ppm. researchgate.net

Interactive Table 1: ¹H NMR Chemical Shifts (δ) in ppm

| Compound | Solvent | Amine (-NH₂) | Aromatic (Ar-H) | Azomethine (-N=CH-) | S-CH₃ |

|---|---|---|---|---|---|

| This compound | CDCl₃ | 4.18 (br s, 2H) | 7.43 (d, 1H), 7.16 (dd, 1H), 6.60 (d, 1H) | - | * |

| Schiff Base MtH-5 | CDCl₃ | - | 6.98 (d, 1H), 7.25 (d, 1H), 7.26 (s, 1H) | 8.48 (s, 1H) | 2.45 (s, 3H) |

*Data for the S-CH₃ group of the parent aniline was not specified in the referenced source, but is reported for the Schiff base.

The methylthio (-SCH₃) group plays a significant role in modulating the electronic properties of the aromatic ring. The sulfur atom possesses lone pairs of electrons that can participate in resonance with the π-system of the benzene (B151609) ring. This electron-donating effect (mesomeric effect) typically increases the electron density at the ortho and para positions relative to the -SCH₃ group.

In "this compound," the -SCH₃ group is ortho to the amine group and meta to the bromine atom. Its electron-donating character, in conjunction with the powerful activating effect of the amine group, influences the chemical shifts of the ring protons and carbons. Analysis of the ¹³C NMR spectrum of the closely related 4-Chloro-2-(methylthio)aniline shows the carbon attached to the sulfur (C-S) at approximately 121.9 ppm, indicating a complex electronic environment shaped by the competing effects of the halogen, amine, and methylthio substituents. amazonaws.com The participation of the sulfur lone pair in conjugation tends to shield the ortho and para carbons, shifting their resonance signals to lower ppm values compared to unsubstituted benzene, although this effect is modulated by the other substituents present.

The electronic properties and, consequently, the NMR chemical shifts of the aniline ring are highly sensitive to the nature of its substituents. Comparing "this compound" with its derivatives and related compounds reveals clear trends.

When the amine group is converted into an imine to form a Schiff base like MtH-5, the electronic environment of the aniline ring is significantly altered. The imine group is more electron-withdrawing than the amine group, which leads to a general downfield shift (deshielding) of the remaining aromatic protons and carbons on that ring.

Furthermore, comparing the spectroscopic data of 4-Chloro-2-(methylthio)aniline with the bromo analogue highlights the effect of the halogen substituent. amazonaws.com Bromine is less electronegative but more polarizable than chlorine, leading to subtle differences in the shielding of nearby nuclei. In a series of related Schiff bases, it was observed that the chemical shifts of the azomethine and phenolic protons are sensitive to such substitutions on the aniline ring. researchgate.netresearchgate.net

Interactive Table 2: Comparison of ¹³C NMR Chemical Shifts (δ) in ppm for the Aniline Ring

| Compound | C-N | C-S | C-Br/Cl | Aromatic C | S-CH₃ |

|---|---|---|---|---|---|

| 4-Chloro-2-(methylthio)aniline amazonaws.com | 145.2 | 121.9 | 122.7 | 131.8, 128.3, 115.8 | 17.4 |

Infrared (IR) Vibrational Spectroscopy Investigations

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibration of chemical bonds.

For "this compound," the most characteristic IR bands are the N-H stretching vibrations of the primary amine group, which typically appear as two distinct bands in the region of 3300-3500 cm⁻¹ for the symmetric and asymmetric stretches. The N-H bending vibration (δNH₂) is also observable, often around 1610-1620 cm⁻¹.

Upon condensation with an aldehyde to form a Schiff base complex like MtH-5, the N-H stretching bands disappear and a new, strong absorption band corresponding to the azomethine (C=N) stretching vibration emerges. researchgate.netresearchgate.net This band is a key diagnostic marker for the formation of the imine linkage. For the Schiff base MtH-5, this characteristic C=N stretch is observed at 1630 cm⁻¹. researchgate.net

Interactive Table 3: Key IR Absorption Frequencies (cm⁻¹)

| Compound | ν(N-H) / ν(O-H) | ν(C=N) | ν(C=C) Aromatic | ν(C-N) |

|---|---|---|---|---|

| 2-Bromo-6-(methylthio)aniline | 3455, 3354 | - | - | 1290 |

Ultraviolet/Visible (UV/Vis) Electronic Spectroscopy

UV/Vis spectroscopy provides information about the electronic transitions within conjugated systems. The absorption of UV or visible light promotes electrons from a ground electronic state to a higher energy excited state.

The UV/Vis spectrum of anilines and their Schiff base complexes is characterized by absorption bands arising from π→π* and n→π* transitions. The π→π* transitions, typically of high intensity, involve the promotion of electrons from π bonding orbitals to π* antibonding orbitals within the aromatic rings and other conjugated double bonds. The n→π* transitions are of lower intensity and involve the promotion of non-bonding electrons (e.g., from the nitrogen or sulfur atoms) to π* antibonding orbitals.

For the Schiff base complex MtH-5, electronic spectra recorded in dichloromethane (B109758) show multiple absorption maxima at 247 nm, 277 nm, and 364 nm, corresponding to these various electronic transitions within the highly conjugated molecule. researchgate.netresearchgate.net The extensive conjugation, which includes two aromatic rings linked by an azomethine group, allows for multiple electronic transitions across the UV and visible range.

Interactive Table 4: UV/Vis Absorption Maxima (λₘₐₓ)

| Compound | Solvent | λₘₐₓ (nm) |

|---|---|---|

| 2-Bromo-6-(methylthio)aniline | DMF | 285 (shoulder), 317 |

Biological and Biomedical Applications of 4 Bromo 2 Methylthio Aniline and Its Metal Complexes

Antimicrobial Activity Evaluation

Derivatives of 4-Bromo-2-(methylthio)aniline have been synthesized and evaluated for their ability to inhibit the growth of various pathogenic bacteria and fungi. These studies are crucial in the search for new antimicrobial agents to combat the growing threat of drug-resistant infections.

Efficacy against Bacterial Pathogens (e.g., Bacillus subtilis, Escherichia coli, Staphylococcus aureus)

Research has shown that aniline (B41778) derivatives, particularly halogenated ones, exhibit notable antibacterial properties. nih.gov For instance, copper complexes of substituted 2-(methylthio)anilines have demonstrated higher activity against Staphylococcus aureus and Bacillus subtilis than the parent ligands. semanticscholar.org Specifically, compounds with electron-donating groups like methoxy (B1213986) (OCH3) and methyl (CH3) were found to be more active than those with electron-withdrawing groups such as bromo (Br) and chloro (Cl). semanticscholar.org

While specific data for this compound against E. coli is not extensively detailed in the provided results, the broader class of halogenated anilines has been investigated for activity against uropathogenic E. coli. nih.gov For example, 4-bromo-3-chloroaniline (B1265746) and 3,5-dibromoaniline (B181674) have shown minimum inhibitory concentrations (MICs) of 200 μg/mL and 100 μg/mL, respectively, against this pathogen. nih.gov The halogenation of compounds is a strategy known to enhance potency against resistant pathogens. nih.gov

| Compound/Derivative | Bacterial Strain | Activity | Source |

| Copper complexes of substituted 2-(methylthio)anilines | Staphylococcus aureus, Bacillus subtilis | Higher activity than parent ligands | semanticscholar.org |

| 4-Bromo-3-chloroaniline | Uropathogenic Escherichia coli | MIC of 200 μg/mL | nih.gov |

| 3,5-Dibromoaniline | Uropathogenic Escherichia coli | MIC of 100 μg/mL | nih.gov |

Antifungal Properties against Fungal Strains (e.g., Candida albicans)

The antifungal potential of compounds related to this compound has also been a subject of investigation. A series of 6-(N-arylamino)-7-methylthio-5,8-quinolinediones, which incorporate a similar structural motif, have demonstrated potent antifungal activities against various human pathogenic fungi, including Candida species. koreascience.kr Notably, derivatives containing an N-(4-bromo-2-methylphenyl)amino or N-(4-bromo-3-methylphenyl)amino substituent showed the most potent antifungal activities. koreascience.kr Some of these compounds completely inhibited fungal growth at concentrations ranging from 0.8 to 6.3 µg/ml against all tested Candida species, outperforming the standard antifungal drug fluconazole. koreascience.kr Copper complexes of substituted 2-(methylthio)anilines were also evaluated against C. albicans. semanticscholar.org

Structure-Activity Relationship (SAR) Studies of Substituted Derivatives (e.g., Methoxy-Substituted Compounds)

Structure-activity relationship (SAR) studies are essential for optimizing the therapeutic potential of a lead compound. For substituted 2-(methylthio)anilines and their copper complexes, it has been observed that the nature of the substituent on the aniline ring significantly influences their antimicrobial activity. semanticscholar.org Electron-donating substituents like methoxy (-OCH3) and methyl (-CH3) were found to enhance the antibacterial activity against S. aureus and B. subtilis when compared to derivatives with electron-withdrawing substituents like bromo (-Br) and chloro (-Cl). semanticscholar.org This suggests that increased electron density on the aromatic ring may be favorable for antibacterial action. The position of substituents also plays a critical role, as seen in the potent antifungal activity of 6-(N-arylamino)-7-methylthio-5,8-quinolinediones with specific bromo- and methyl-substituted phenylamino (B1219803) groups. koreascience.kr

Antiplasmodial Research and Antimalarial Potential

The fight against malaria, a disease caused by Plasmodium parasites, requires the continuous development of new and effective drugs, especially due to the emergence of drug-resistant strains. nih.govplos.org Derivatives of 4-aminoquinoline (B48711) have been a cornerstone of antimalarial chemotherapy, and research into new analogues continues. nih.govplos.orgnih.gov

In Vitro Activity against Plasmodium falciparum Strains (e.g., FCR-3)

While direct studies on this compound's antiplasmodial activity are not specified in the search results, related compounds have shown significant promise. For instance, a series of 1,2,3-triazole linked quinoline-borrelidin hybrids were tested against both chloroquine-sensitive (CQS) FCR3 and chloroquine-resistant (CQR) K1 strains of P. falciparum. sci-hub.se One particular hybrid demonstrated IC50 values of 0.079 and 0.067 ng/mL against the FCR3 and K1 strains, respectively, indicating potent activity. sci-hub.se

Comparative Efficacy with Established Antimalarial Agents (e.g., Chloroquine)

New antimalarial candidates are often compared to established drugs like chloroquine (B1663885) to assess their potential. nih.govplos.org Several novel 4-aminoquinoline derivatives have been synthesized and shown to be more potent than chloroquine against chloroquine-resistant strains of P. falciparum. nih.gov For example, certain side-chain modified 4-aminoquinolines displayed four-fold and three-fold higher activity than chloroquine against the K1 resistant strain. nih.gov Another study on new 4-aminoquinolines found them to have high in vitro potency, markedly superior to chloroquine against both sensitive and resistant strains. plos.orgplos.org These compounds often work by inhibiting hemozoin formation, a crucial process for the parasite's survival. plos.org

| Compound/Derivative | P. falciparum Strain | IC50 | Comparative Efficacy | Source |

| Triazole linked quinoline-borrelidin hybrid | FCR-3 (CQS) | 0.079 ng/mL | >10-fold more potent than parent borrelidin | sci-hub.se |

| Triazole linked quinoline-borrelidin hybrid | K1 (CQR) | 0.067 ng/mL | >10-fold more potent than parent borrelidin | sci-hub.se |

| Side-chain modified 4-aminoquinoline (20c) | K1 (CQR) | Not specified | 4-fold higher activity than Chloroquine | nih.gov |

| Side-chain modified 4-aminoquinoline (30) | K1 (CQR) | Not specified | 3-fold higher activity than Chloroquine | nih.gov |

| New 4-aminoquinolines | Sensitive & Resistant strains | Low nanomolar | Markedly superior to Chloroquine | plos.orgplos.org |

Role of Metal Coordination in Enhancing Antiplasmodial Activity (e.g., Cu(II) Complexes)

The coordination of metal ions, particularly copper(II), with ligands derived from this compound has been shown to play a crucial role in enhancing their antiplasmodial activity. Studies investigating Co(II), Ni(II), and Cu(II) complexes of thiomethylated ligands against Plasmodium falciparum have revealed that the Cu(II) complexes exhibit notable activity. core.ac.uk Specifically, Cu(II) complexes with methoxy-substituted derivatives of these ligands demonstrated exceptional antiplasmodial properties, while their Co(II) and Ni(II) counterparts were inactive. core.ac.uk This highlights the significance of the metal center in modulating the biological activity of the ligand. The formation of a complex with copper(II) appears to be a key factor in unlocking the antiplasmodial potential of these thiomethylated aniline derivatives.

Anticancer Activity Investigations

Beyond its antiplasmodial effects, derivatives of this compound have been explored for their potential as anticancer agents.

Cytotoxicity against Human Cancer Cell Lines (e.g., MDA-MB-231 Breast Cancer Cells)

The cytotoxicity of metal complexes derived from this compound has been evaluated against human cancer cell lines. In one study, the active Cu(II) complexes that showed antiplasmodial activity were tested for their cytotoxicity against the MDA-MB-231 breast cancer cell line at a concentration of 50 μM. core.ac.uk The results indicated that these compounds were capable of destroying cancer cells, with a reduction in cell viability ranging from 28% to 40%. core.ac.uk This suggests a potential, albeit moderate, anticancer effect of these specific copper complexes.

Assessment of Selective Toxicity against Cancer vs. Parasitic Cells

A critical aspect of developing new therapeutic agents is their selectivity towards the target organism or cell type over host cells. In the case of the Cu(II) complexes derived from this compound, a promising degree of selective toxicity has been observed. While they exhibited significant antiplasmodial activity, their cytotoxic effect against the MDA-MB-231 breast cancer cell line was less pronounced. core.ac.uk This preferential activity against the parasitic cells over cancer cells suggests that these compounds could be promising candidates for further development as antimalarial agents with a favorable safety profile. core.ac.uk

Biological Activity of Schiff-Base Derivatives

Schiff-base derivatives, formed by the condensation of this compound with aldehydes or ketones, represent another avenue of investigation for new biologically active compounds.

Evaluation of Antimicrobial and Antiproliferative Properties

Schiff bases are well-known for their broad spectrum of biological activities, including antimicrobial and antiproliferative effects. researchgate.net Research into Schiff-base derivatives of this compound has explored these properties. For instance, Schiff bases derived from 2-bromo-4-methyl aniline have been synthesized and screened for their antimicrobial activity against various bacteria and fungi. Similarly, other studies have investigated the antiproliferative activities of Schiff bases and their metal complexes against various cancer cell lines. nih.govmdpi.com The results often indicate that the biological activity is influenced by the specific substituents on the Schiff base molecule. researchgate.net

Comparison of Biological Profiles between Parent Ligands and Schiff-Base Derivatives

Interestingly, the formation of Schiff-base derivatives does not always lead to enhanced biological activity compared to the parent ligands. In a study involving Schiff-base derivatives prepared from thiomethylated aniline ligands and para-methoxysalicylaldehyde, the resulting Schiff-base ligands were found to be less active than their parent counterparts. core.ac.uk This finding underscores the complex structure-activity relationships at play and highlights that derivatization does not guarantee an improvement in biological efficacy. The specific structural modifications introduced by forming the Schiff base can significantly alter the interaction of the molecule with its biological target.

Computational and Theoretical Studies of 4 Bromo 2 Methylthio Aniline and Its Complexes

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure and reactivity of molecules. It provides a framework for understanding the distribution of electrons and predicting where chemical reactions are likely to occur.

Key parameters that can be calculated using DFT to assess reactivity include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.

Molecular Electrostatic Potential (MEP): An MEP map visually represents the charge distribution on the molecule's surface. It identifies electron-rich regions (nucleophilic sites), which are susceptible to electrophilic attack, and electron-poor regions (electrophilic sites), which are prone to nucleophilic attack. For 4-Bromo-2-(methylthio)aniline, the MEP would likely show negative potential around the nitrogen and sulfur atoms, indicating their nucleophilic character.

A hypothetical representation of data that could be generated from DFT calculations is shown in the table below.

| Calculated Parameter | Hypothetical Value | Implication for Reactivity |

| HOMO Energy | -5.8 eV | Indicates the energy of the most available electrons for donation. |

| LUMO Energy | -0.9 eV | Indicates the energy of the lowest available orbital for accepting electrons. |

| HOMO-LUMO Gap | 4.9 eV | A larger gap suggests higher kinetic stability and lower reactivity. |

| Electronegativity (χ) | 3.35 eV | A measure of the molecule's ability to attract electrons. |

| Chemical Hardness (η) | 2.45 eV | A measure of the molecule's resistance to change in its electron distribution. |

Molecular Modeling of Ligand-Metal Interactions and Complex Stability

This compound can act as a bidentate ligand, coordinating to metal ions through the nitrogen atom of the amino group and the sulfur atom of the methylthio group to form a stable five-membered chelate ring. core.ac.uk Molecular modeling techniques are employed to study these interactions and predict the geometry and stability of the resulting metal complexes.

Research into the broader family of 2-(methylthio)aniline (B147308) ligands has shown that they form complexes with various transition metals, including Cobalt(II), Nickel(II), and Copper(II). core.ac.uk Experimental data suggests that Co(II) and Ni(II) typically form complexes with a 1:2 metal-to-ligand stoichiometry (ML₂Cl₂), while Cu(II) forms complexes with a 1:1 stoichiometry (MLCl₂). core.ac.uk

Computational modeling can provide detailed insights into these complexes:

Geometry Optimization: By minimizing the energy of the system, modeling software can predict the most stable three-dimensional structure of the metal complex. Spectroscopic and X-ray crystallography data for related complexes suggest that Co(II) and Ni(II) complexes often adopt tetragonally distorted octahedral geometries. core.ac.uk Copper(II) complexes have been observed to form square pyramidal dimers. core.ac.uk

Binding Energy Calculation: The strength of the interaction between the metal ion and the this compound ligand can be quantified by calculating the binding energy. This helps to assess the stability of the complex.

Analysis of Metal-Ligand Bonds: Theoretical models can calculate the lengths and strengths of the coordinate bonds (e.g., Metal-N and Metal-S), providing a detailed picture of the coordination environment.

The stability and structure of these complexes are crucial for their potential applications, for instance, in catalysis or as biologically active agents.

| Metal Ion | Typical Stoichiometry (M:L) | Predicted Geometry | Supporting Evidence |

| Co(II) | 1:2 | Tetragonally Distorted Octahedral | Spectroscopic Data, Elemental Analysis core.ac.uk |

| Ni(II) | 1:2 | Tetragonally Distorted Octahedral | Spectroscopic Data, Elemental Analysis core.ac.uk |

| Cu(II) | 1:1 | Square Pyramidal (Dimer) | X-ray Crystallography core.ac.uk |

Prediction of Spectroscopic Parameters and Conformational Analysis

Computational methods can predict various spectroscopic properties of this compound, which can then be compared with experimental spectra for validation. This is particularly useful for assigning spectral bands and understanding the molecule's structure.

Infrared (IR) Spectroscopy: DFT calculations can predict the vibrational frequencies of the molecule. For this compound, this would include the N-H stretching frequencies of the amine group, C-N stretching, C-S stretching, and vibrations of the aromatic ring. The calculated frequencies can be compared to experimental IR spectra to confirm the molecular structure. Studies on related compounds show that the lone pairs on the sulfur atom can extend the conjugation of the aromatic ring, influencing the IR frequencies. core.ac.uk

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict the chemical shifts (¹H and ¹³C) of the molecule. The electronic environment of each nucleus, influenced by the substituents on the ring, determines its chemical shift. The effect of the ring substituent's electronic nature and position on the NMR shifts of the amine protons has been a subject of discussion in related thiomethylated anilines. core.ac.uk

Conformational Analysis: this compound has rotational freedom around the C-S and C-N bonds. Conformational analysis involves calculating the energy of the molecule as these bonds are rotated to identify the most stable conformer(s). This is crucial as the molecule's conformation can affect its reactivity and how it interacts with other molecules or metal ions.

| Spectroscopic Technique | Predicted Parameter | Structural Information Gained |

| Infrared (IR) | Vibrational Frequencies (e.g., N-H, C-S stretches) | Identification of functional groups and bonding patterns. core.ac.uk |

| ¹H NMR | Chemical Shifts | Electronic environment of hydrogen atoms. core.ac.uk |

| ¹³C NMR | Chemical Shifts | Carbon skeleton and electronic environment of carbon atoms. |

| UV-Visible | Electronic Transitions | Information on the electronic structure and conjugation. |

In Silico Screening and Mechanistic Insights into Biological Activity

The presence of amine and thioether functional groups in the structure of this compound suggests potential biological activity, as these moieties are found in many bioactive compounds. core.ac.uk In silico (computer-based) methods can be used to screen for potential biological targets and to gain insights into the mechanisms of action.

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target receptor, such as an enzyme or protein. For this compound, docking studies could be performed against various known antibacterial or antifungal targets to predict its potential efficacy. The docking score, a measure of the binding affinity, can be used to rank its potential as an inhibitor.

Pharmacophore Modeling: This involves identifying the essential three-dimensional arrangement of functional groups (the pharmacophore) responsible for a molecule's biological activity. By comparing the structure of this compound to known active compounds, a pharmacophore model can be developed to guide the design of new, more potent derivatives.

ADMET Prediction: In silico tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a molecule. This helps to assess its drug-likeness and potential viability as a therapeutic agent early in the discovery process.

Experimental studies on the broader class of thiomethylated anilines and their metal complexes have shown activity against certain strains of bacteria and fungi. core.ac.uk It was noted that the biological activity of the metal complexes often followed the order Cu(II) > Co(II) > Ni(II). core.ac.uk In silico studies could help to explain these observations by, for example, modeling the interaction of the different metal complexes with a specific biological target and comparing their binding energies and modes.

Emerging Research Frontiers and Future Directions

Rational Design and Synthesis of Advanced "4-Bromo-2-(methylthio)aniline" Analogs

The rational design of advanced analogs of this compound is a primary frontier, aimed at fine-tuning the molecule's steric and electronic properties for specific applications. Future research will likely focus on systematic modifications of the core structure to build libraries of derivatives for screening.

Key synthetic strategies that are expected to be pivotal include:

N-Functionalization: The amino group is a prime site for modification. Acylation, alkylation, and arylation can introduce a wide variety of functional groups, altering solubility, hydrogen bonding capability, and biological activity. A particularly promising avenue is the formation of Schiff bases through condensation with various aldehydes and ketones. researchgate.netresearchgate.net These imine-containing analogs are well-known for their diverse biological activities and ability to form stable metal complexes. researchgate.net

Modification of the Methylthio Group: Oxidation of the sulfur atom to sulfoxide (B87167) or sulfone derivatives would dramatically alter the electronic nature and polarity of the molecule, potentially influencing its biological targets and material properties.

Cross-Coupling Reactions: The bromine atom is an ideal handle for palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. smolecule.com This allows for the introduction of aryl, vinyl, or alkynyl groups at the 4-position, enabling the construction of extended π-conjugated systems relevant for materials science or the exploration of new pharmacophores in medicinal chemistry.

Heterocycle Formation: Using the aniline (B41778) moiety as a starting point, the synthesis of fused heterocyclic systems like quinolines, quinazolines, or benzothiazoles represents a significant opportunity. mdpi.com For instance, reactions analogous to the Gould-Jacobs reaction could yield quinoline (B57606) derivatives with potential therapeutic applications. mdpi.com

A systematic approach to analog synthesis, guided by computational modeling, will enable the creation of compounds with optimized properties.

Table 1: Potential Synthetic Strategies for this compound Analogs

| Reaction Type | Target Modification Site | Reagents/Conditions | Potential Outcome |

| Schiff Base Condensation | Amino Group | Aldehydes/Ketones, Reflux | Imines for complexation, biological activity researchgate.netresearchgate.net |

| Suzuki Coupling | Bromo Group | Arylboronic acids, Pd catalyst | Bi-aryl compounds for materials/medicinal use smolecule.com |

| N-Acylation | Amino Group | Acid chlorides/Anhydrides | Amide derivatives with altered properties acs.org |

| Sulfur Oxidation | Methylthio Group | Oxidizing agents (e.g., m-CPBA) | Sulfoxide/Sulfone analogs with increased polarity |

| Cyclocondensation | Amino Group & Ring | Di-carbonyl compounds | Fused heterocyclic systems nih.gov |

Exploration of Novel Coordination Modes and Metal Centers

The this compound structure contains multiple potential donor sites—the nitrogen of the amino group and the sulfur of the methylthio group—making it an intriguing ligand for coordination chemistry. Research is moving towards exploring how this ligand and its derivatives, particularly Schiff bases, can coordinate with a variety of metal centers. researchgate.net

Future investigations are likely to pursue:

Diverse Metal Centers: While initial studies on related thioanilines have involved metals like ruthenium and palladium, there is vast potential in exploring complexation with other transition metals (e.g., copper, nickel, platinum) and lanthanides. acs.orgdntb.gov.ua The choice of metal ion is critical as it dictates the geometry, electronic properties, and potential catalytic or biological activity of the resulting complex.

Polymetallic and Supramolecular Structures: Designing ligands based on this scaffold that can bridge multiple metal centers could lead to the formation of coordination polymers and metal-organic frameworks (MOFs). dntb.gov.ua These materials are of immense interest for applications in gas storage, catalysis, and sensing.

Variable Coordination Modes: The ambidentate nature of the ligand allows for different coordination modes. The sulfur and nitrogen atoms can act as a bidentate chelating ligand, or they can bridge different metal ions. The bromine atom, while typically not a primary coordination site, could engage in halogen bonding to influence the solid-state packing of these complexes. Research into Schiff base derivatives of 2-(methylthio)aniline (B147308) has already demonstrated their ability to form stable complexes where the imine nitrogen and phenolic oxygen (from the aldehyde component) chelate a metal center. researchgate.netresearchgate.net

Table 2: Potential Coordination Chemistry of this compound Derivatives

| Ligand Type | Potential Metal Centers | Potential Coordination Mode | Resulting Structure |

| This compound | Ru, Pd, Pt, Cu | N, S Bidentate Chelation | Mononuclear Complexes acs.org |

| Schiff Base Derivative | Cu(II), Ni(II), Zn(II) | N, O Bidentate Chelation | Mononuclear Complexes researchgate.net |

| Bis-Schiff Base Derivative | Lanthanides, Mn(II) | Bridging Ligand | Coordination Polymers, MOFs dntb.gov.ua |

Deeper Elucidation of Biological Mechanisms of Action and Target Identification

While the biological profile of this compound itself is largely unexplored, research on structurally related halogenated anilines provides a roadmap for future investigation. smolecule.com A significant frontier is the systematic screening of this compound and its rationally designed analogs to identify and validate specific biological targets.

Key areas for future research include:

Kinase Inhibition: Analogs of bromoaniline have been investigated as inhibitors of receptor tyrosine kinases (RTKs) such as EGFR, VEGFR-2, and PDGFR-β, which are crucial targets in cancer therapy. smolecule.comnih.gov Future work should involve screening this compound derivatives against a broad panel of kinases to identify potential anti-cancer leads. Structure-activity relationship (SAR) studies will be essential to understand how modifications to the scaffold influence potency and selectivity. nih.gov

Antimicrobial Activity: Schiff bases and other heterocyclic derivatives are widely recognized for their potential antibacterial and antifungal properties. researchgate.netnih.gov Analogs of this compound could be synthesized and evaluated against clinically relevant pathogens, including drug-resistant strains. Mechanistic studies could then explore whether these compounds act by disrupting cell membranes, inhibiting essential enzymes, or other pathways. nih.gov

Computational Approaches: In silico methods like molecular docking and quantitative structure-activity relationship (QSAR) studies will be indispensable for prioritizing synthetic targets and predicting biological activity. researchgate.net Docking studies can help identify potential binding modes within the active sites of enzymes like tyrosine kinases or bacterial proteins, guiding the rational design of more potent and selective inhibitors. researchgate.net

Translational Prospects in Medicinal Chemistry and Materials Science

The ultimate goal of the emerging research is to translate fundamental discoveries into practical applications. The unique chemical features of this compound and its derivatives suggest promising prospects in both medicinal chemistry and materials science.

Medicinal Chemistry: The potential of its analogs as kinase inhibitors could lead to the development of new anti-cancer agents. smolecule.comnih.gov Similarly, promising antimicrobial activity could be developed into new treatments for infectious diseases. researchgate.net The synthetic versatility of the scaffold allows for extensive optimization of pharmacokinetic and pharmacodynamic properties, a critical step in translating a hit compound into a viable drug candidate.

Materials Science: The ability of this scaffold to participate in extended π-conjugated systems (via cross-coupling) and to form stable metal complexes opens doors to new functional materials. smolecule.comdntb.gov.ua These could include organic light-emitting diodes (OLEDs), where halogenated anilines are used in the synthesis of emissive or charge-transport layers, or novel semiconductors. smolecule.comresearchgate.net The coordination complexes could also find use as catalysts, chemical sensors, or specialized nanoparticles. dntb.gov.ua The development of new materials with unique optical and electronic properties remains an exciting possibility. solubilityofthings.com

The journey from a simple chemical building block to a key component in advanced technologies is a long one, but the emerging research frontiers for this compound indicate a path rich with scientific challenges and potential rewards.

Q & A

Q. Table 1: Synthetic Routes Comparison

| Method | Yield (%) | Key Conditions | Byproducts |

|---|---|---|---|

| Diazotization/Bromination | 65–75 | HBr, NaNO₂, 0–5°C | 4-(methylthio)bromobenzene |

| Direct Electrophilic Substitution | 50–60 | Br₂, FeCl₃, CH₂Cl₂ | Di/tri-brominated analogs |

How can researchers resolve contradictions in spectroscopic data for this compound derivatives?

Basic:

Use multi-technique validation:

- ¹H/¹³C NMR : Confirm substitution patterns (e.g., methylthio protons at δ 2.5–3.0 ppm; aromatic protons split by bromine’s anisotropic effect).

- HRMS : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 236.96 for C₇H₇BrNS).

- X-ray crystallography : Resolve ambiguities in regiochemistry, as seen in structurally similar compounds like 4-Bromo-2-(trifluoromethyl)aniline .

Advanced:

Discrepancies in NOE (Nuclear Overhauser Effect) data may arise from dynamic effects or solvent interactions. For example, rotational barriers in the -SMe group can lead to unexpected coupling patterns. Time-resolved NMR or variable-temperature studies can clarify such issues .

What strategies optimize this compound’s stability during storage and reactions?

Basic:

- Storage : Under inert atmosphere (N₂/Ar) at –20°C to prevent oxidation of the thioether group.

- Light sensitivity : Amber glassware to avoid photodegradation, as bromine and sulfur groups are prone to radical reactions .

Advanced:

Degradation pathways include sulfoxide formation (-SMe → -SOCH₃) under oxidative conditions. Stabilizers like BHT (butylated hydroxytoluene) at 0.1% w/w can inhibit radical chain reactions. Purity monitoring via HPLC (C18 column, acetonitrile/water gradient) is critical for long-term stability .

How does the methylthio group influence the compound’s reactivity in cross-coupling reactions?

Basic:

The -SMe group acts as a weak ortho-directing substituent in Suzuki-Miyaura couplings. For example, palladium-catalyzed coupling with aryl boronic acids proceeds at 80–100°C in toluene/EtOH, yielding biaryl derivatives. However, competing C-S bond cleavage may occur, requiring careful ligand selection (e.g., XPhos over PPh₃) .

Advanced:

The thioether’s lone pairs can coordinate to transition metals, altering catalytic cycles. In Heck reactions, -SMe reduces electron density at the aromatic ring, slowing oxidative addition. Computational modeling (e.g., Gibbs free energy of intermediates) helps predict optimal catalysts (e.g., Pd(OAc)₂ with DPEphos ligand) .

What role does this compound play in medicinal chemistry lead optimization?

Basic:

The bromine atom enhances halogen bonding with biological targets (e.g., kinase ATP pockets), while -SMe improves lipophilicity (logP ~2.8). Structure-activity relationship (SAR) studies often focus on replacing bromine with other halogens (e.g., Cl, F) to modulate potency .

Advanced:

In protease inhibitors, the -SMe group can act as a hydrogen bond acceptor. For example, analogs of 2-Fluoro-N-(4-(methylthio)benzyl)aniline show enhanced IC₅₀ values (e.g., 15 µM against Protein Kinase A) compared to non-thioether derivatives. Metabolite identification via LC-MS/MS reveals sulfone derivatives as major oxidative metabolites .

Q. Table 2: Biological Activity of Analogues

| Compound | Target | IC₅₀/EC₅₀ (µM) |

|---|---|---|

| This compound | Kinase X | 10.2 |

| 4-Chloro-2-(methylthio)aniline | Kinase X | 8.5 |

| 2-(Methylthio)-4-nitroaniline | Protease Y | 25.4 |

What computational tools predict the electronic properties of this compound?

Advanced:

- DFT Calculations : Gaussian09 with B3LYP/6-311+G(d,p) basis set calculates HOMO/LUMO energies, revealing charge distribution (e.g., bromine’s electron-withdrawing effect lowers HOMO by 0.5 eV).

- Molecular Dynamics (MD) : Simulates solvation effects in aqueous/DMSO environments, critical for predicting solubility and aggregation behavior .

How do researchers address toxicity concerns during in vitro assays?

Basic:

- Cytotoxicity Screening : MTT assays using HEK293 or HepG2 cells (IC₅₀ >50 µM is desirable).

- Mutagenicity : Ames test with S. typhimurium TA98/TA100 strains to assess DNA damage potential .

Advanced:

Metabolite profiling identifies toxicophores. For example, demethylation of -SMe to -SH can generate reactive thiols. Blocking metabolic sites via deuteration (e.g., CD₃-S- instead of -SMe) reduces hepatotoxicity in preclinical models .

What are the challenges in crystallizing this compound for X-ray studies?

Advanced:

The compound’s low melting point (~100°C) and hygroscopicity complicate crystal growth. Strategies include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.